molecular formula C5H7N3O2S2 B2458115 ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate CAS No. 55327-40-7

ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B2458115
CAS No.: 55327-40-7
M. Wt: 205.25
InChI Key: OKJDHIGLNFMGQQ-UHFFFAOYSA-N
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Description

Ethyl N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound that contains a thiadiazole ring. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of ethyl carbamate with a suitable thiadiazole precursor. One common method involves the cyclization of thiosemicarbazide with ethyl chloroformate under basic conditions to form the thiadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects. For example, the compound may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Ethyl N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives, such as:

The uniqueness of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate lies in its specific structural features and the combination of biological activities it exhibits, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S2/c1-2-10-4(9)6-3-7-8-5(11)12-3/h2H2,1H3,(H,8,11)(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJDHIGLNFMGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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